![molecular formula C12H17ClN2 B2565376 1-(2-Chlorobenzyl)-1,4-diazepane CAS No. 76141-88-3](/img/structure/B2565376.png)
1-(2-Chlorobenzyl)-1,4-diazepane
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Description
Synthesis Analysis
While the specific synthesis process for “1-(2-Chlorobenzyl)-1,4-diazepane” is not available, benzyl chloride, a related compound, is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .Chemical Reactions Analysis
Benzyl chloride, a related compound, is a precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .Scientific Research Applications
Multicomponent Reactions and Cyclization
- A two-step approach utilizing Ugi multicomponent reaction followed by intramolecular SN2 reaction allows for the efficient synthesis of diazepane systems. This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions, highlighting the versatility of diazepanes in organic synthesis (Banfi et al., 2007).
Microwave-Assisted Synthesis
- An efficient method for synthesizing 1,4-diazepane derivatives through microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones has been developed. This process is notable for its rapid completion and good yields, with subsequent catalytic reduction providing 1,4-diazepan-5-ones and 1,4-diazepanes (Wlodarczyk et al., 2007).
Catalysis and Mechanistic Studies
- Asymmetric molybdenum(VI) dioxo complexes with bis(phenolate) ligands, including derivatives of 1,4-diazepane, have been isolated and studied as functional models for molybdenum oxotransferase enzymes. These studies provide valuable insight into the reactivity and potential catalytic applications of diazepane derivatives (Mayilmurugan et al., 2011).
Domino Synthesis Processes
- A domino process involving the in situ generation of an aza-Nazarov reagent followed by cyclization has been utilized for the synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines. This method underscores the efficiency and atom economy of using diazepane frameworks in the construction of complex heterocyclic systems (Maiti et al., 2020).
Epoxidation and Stereoselectivity
- Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, have been studied as catalysts for the olefin epoxidation reaction. The research highlights the effect of ligand Lewis basicity on the reactivity and selectivity of the epoxidation process, demonstrating the potential of diazepane derivatives in fine-tuning catalytic reactions (Sankaralingam & Palaniandavar, 2014).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMQQFQWZMWCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-1,4-diazepane |
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